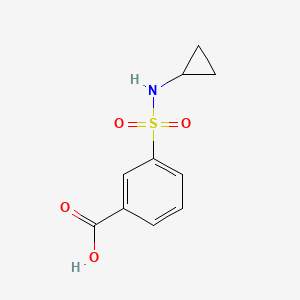

3-(cyclopropylsulfamoyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLADOVWCDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407012 | |

| Record name | 3-(cyclopropylsulfamoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852933-50-7 | |

| Record name | 3-(cyclopropylsulfamoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopropylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(cyclopropylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(cyclopropylsulfamoyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines predicted physicochemical properties based on computational models, alongside established experimental protocols for their determination. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of drug candidates and chemical probes incorporating this scaffold.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 852933-50-7 |

| Molecular Formula | C₁₀H₁₁NO₄S |

| Molecular Weight | 241.26 g/mol |

| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

| InChI | InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) |

| InChIKey | KBRLADOVWCDAEI-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the predicted and estimated physicochemical properties of this compound. It is important to note that these values are computationally derived and await experimental verification.

| Property | Predicted/Estimated Value | Method/Source |

| pKa | 3.5 ± 0.5 | ChemAxon |

| XlogP | 1.0 | PubChem (Predicted) |

| Aqueous Solubility (logS) | -2.1 | ChemAxon (Predicted) |

| Melting Point (°C) | 135 - 145 | Estimation based on precursor |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[1]

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Cyclopropylamine

-

Triethylamine

-

Tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve cyclopropylamine and triethylamine in tetrahydrofuran.

-

At 0°C, add a solution of 3-(chlorosulfonyl)benzoic acid in tetrahydrofuran dropwise to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated saline solution.

-

Adjust the pH of the mixture to 3 using 1 N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phases with saturated saline, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Determination of pKa by Potentiometric Titration

This is a standard method for determining the acid dissociation constant of a compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (or a suitable co-solvent if solubility is low)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Allow the pH reading to stabilize.

-

incrementally add the standardized NaOH solution from the burette, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Aqueous Solubility by the Shake-Flask Method

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS.

-

Seal the vial and place it on an orbital shaker.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, centrifuge the vials to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method.

-

The measured concentration represents the aqueous solubility at that temperature and pH.

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

This classic method measures the lipophilicity of a compound.[2][3][4][5]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the phases to separate completely (centrifugation can aid in this process).

-

Carefully sample both the aqueous and n-octanol phases.

-

Quantify the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its classification as a "protein degrader building block" suggests its potential utility in the field of targeted protein degradation.

Targeted protein degradation is a therapeutic strategy that utilizes small molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[6][7][8][9][10] PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This compound, with its carboxylic acid functional group, is well-suited to serve as a precursor for the synthesis of linkers or for direct conjugation to a target protein ligand. The cyclopropylsulfamoyl group can influence the physicochemical properties and conformational preferences of the resulting PROTAC molecule.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Conceptual mechanism of targeted protein degradation via a PROTAC.

References

- 1. 3-(N-CyclopropylsulfaMoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 4. chemaxon.com [chemaxon.com]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 8. omnicalculator.com [omnicalculator.com]

- 9. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]

- 10. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

An In-depth Technical Guide to 3-(cyclopropylsulfamoyl)benzoic Acid: Synthesis, Physicochemical Properties, and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(cyclopropylsulfamoyl)benzoic acid is a synthetic organic compound featuring a benzoic acid scaffold substituted with a cyclopropylsulfamoyl group. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the benzoic acid core and the sulfamoyl group—are present in numerous biologically active compounds. This guide provides a comprehensive overview of its known physicochemical properties, a detailed synthesis protocol, and explores potential biological activities and mechanisms of action by drawing parallels with structurally related molecules. The data presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and its derivatives.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below, providing a key reference for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄S | [1] |

| Molecular Weight | 241.26 g/mol | |

| CAS Number | 852933-50-7 | [1] |

| Appearance | White to off-white solid | Inferred |

| Purity | ≥97% | [1] |

Synthesis Protocol

A reproducible method for the synthesis of this compound has been reported and is detailed below. This two-stage reaction involves the sulfonylation of cyclopropylamine followed by acidification.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Carboxybenzenesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine

-

Tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve cyclopropylamine (0.26 g, 4.53 mmol) and triethylamine (1.38 g, 13.6 mmol) in 15 mL of tetrahydrofuran.

-

Addition of Sulfonyl Chloride: Cool the solution to 0°C. To this, add a solution of 3-(chlorosulfonyl)benzoic acid (1 g, 4.53 mmol) in 5 mL of tetrahydrofuran dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 30 mL of saturated saline. Adjust the pH to 3 with 1 N hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Wash the combined organic phases with saturated saline and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the product as a light white solid (0.6 g, 55% yield).

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is limited. However, the broader class of sulfamoylbenzoic acid derivatives has been investigated for a range of therapeutic applications. Based on the activities of structurally similar compounds, several potential biological roles for this compound can be inferred.

Inferred Biological Activities

Derivatives of sulfamoylbenzoic acid have demonstrated a variety of biological effects, as summarized in the table below.

| Biological Activity | Compound Class/Example | Key Findings | Reference |

| Antihypertensive | N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines | Exhibit potent hypotensive activity with reduced diuretic effects.[2] | [2] |

| Anticancer | 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Show antiproliferative activity against various cancer cell lines.[3] | [3] |

| Enzyme Inhibition (h-NTPDases) | N-cyclopropyl ring substituted sulfamoylbenzoic acid | Favorable for the inhibition of h-NTPDases3 activity (IC₅₀ = 1.32 ± 0.06 μM).[4] | [4] |

| LPA₂ Receptor Agonism | Sulfamoyl benzoic acid analogues | Specific agonists of the LPA₂ receptor with some exhibiting subnanomolar activity.[5] | [5] |

The presence of the N-cyclopropylsulfamoyl moiety is particularly noteworthy. A study on sulfamoyl-benzamide derivatives revealed that an N-cyclopropyl ring substitution on the sulfonyl group was favorable for the inhibition of human nucleoside triphosphate diphosphohydrolase-3 (h-NTPDase3), with an IC₅₀ value of 1.32 ± 0.06 μM[4]. Ectonucleotidases like h-NTPDase3 play a crucial role in regulating extracellular nucleotide concentrations, which are implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.

Proposed Signaling Pathway

Based on the inhibitory activity of a closely related N-cyclopropyl substituted sulfamoylbenzoic acid on h-NTPDase3, a plausible mechanism of action for this compound could involve the modulation of purinergic signaling pathways. Inhibition of h-NTPDase3 would lead to an accumulation of extracellular ATP, which can then act on various P2 receptors, triggering downstream signaling cascades that can influence cellular processes like proliferation, apoptosis, and inflammation.

Caption: Hypothetical signaling pathway of an h-NTPDase3 inhibitor.

Experimental Workflow for Synthesis

The synthesis of this compound follows a straightforward and logical workflow, which is visualized in the diagram below.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and development. While direct biological data is currently sparse, its structural relationship to compounds with known antihypertensive, anticancer, and enzyme-inhibiting properties suggests a range of potential therapeutic applications. The provided synthesis protocol offers a reliable method for obtaining this compound for research purposes. Future studies should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-(Cyclopropylsulfamoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 3-(cyclopropylsulfamoyl)benzoic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document leverages data from structurally analogous compounds—benzoic acid and various sulfonamides—to provide a predictive framework. Furthermore, it offers detailed, best-practice experimental protocols for the accurate determination of solubility, intended to empower researchers in their drug development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic. For oral dosage forms, adequate aqueous solubility is often a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream. However, solubility in organic solvents is equally crucial during various stages of drug development, including synthesis, purification, crystallization, and formulation.[1]

This compound, with its combination of a benzoic acid moiety and a cyclopropylsulfonamide group, presents a unique solubility profile. The aromatic ring and cyclopropyl group contribute to its lipophilicity, suggesting potential solubility in non-polar organic solvents. Conversely, the carboxylic acid and sulfonamide groups are capable of hydrogen bonding, which may enhance solubility in polar solvents.[2][3] Understanding the interplay of these structural features is key to predicting and manipulating its solubility.

Solubility Profile: Insights from Structural Analogs

Benzoic Acid Solubility

Benzoic acid, the parent carboxylic acid of our compound of interest, generally exhibits low solubility in water but is soluble in many organic solvents.[4][5][6] This is attributed to the hydrophobic nature of the benzene ring.[7] The following table summarizes the solubility of benzoic acid in a range of common organic solvents.

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 23 | 71.5[7] |

| Ethanol | 19.2 | 52.4[7] |

| Acetone | - | Soluble[7] |

| Dichloromethane | 25 | 2.32 (mole fraction)[6] |

| Toluene | 25 | 0.766 M[8] |

| Ethyl Acetate | 25 | - |

| Acetonitrile | 25 | 0.858 M[8] |

Note: The data is compiled from various sources and serves as a reference. Experimental conditions may vary.

Sulfonamide Solubility

The sulfonamide group is a key functional group in many pharmaceuticals. The solubility of sulfonamides can be influenced by the nature of the substituents on the amide nitrogen.[9] Generally, they exhibit a range of solubilities in organic solvents.

| Sulfonamide Derivative | Solvent | Temperature (°C) | Solubility (mol/L) |

| Sulfamethoxazole | Methanol | 25 | Data not readily available |

| Sulfisoxazole | Ethanol | 25 | Data not readily available |

| Sulfasalazine | Acetone | 25 | Data not readily available |

| Various Sulfonamides | Cyclohexane | 20-40 | Varies significantly[10] |

Note: Comprehensive quantitative data for sulfonamides in a wide range of organic solvents is sparse in readily accessible literature. The provided information indicates that solubility is highly dependent on the specific sulfonamide and solvent.[11]

Based on this information, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic and aprotic organic solvents such as alcohols, acetone, and ethyl acetate, with lower solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[12][13][14] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

Vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[15][16]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved solid after the equilibration period.[17]

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours.[17][18] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the dissolved compound remains constant.[19]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[20]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.[21] A calibration curve should be prepared using standard solutions of the compound in the same solvent.[16]

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL or M) = Concentration of diluted sample × Dilution factor

-

Method Validation

The analytical method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable solubility data.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, an informed prediction of its behavior in organic solvents can be made by analyzing structurally related compounds. This guide provides a foundational understanding and, more importantly, a robust experimental framework for researchers to determine the precise solubility of this compound. Accurate solubility data is indispensable for the successful progression of this compound through the drug development pipeline, enabling rational decisions in its synthesis, purification, and formulation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. improvedpharma.com [improvedpharma.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. benchchem.com [benchchem.com]

- 18. enamine.net [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Spectral Characteristics of 3-(cyclopropylsulfamoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(cyclopropylsulfamoyl)benzoic acid is a molecule of interest in medicinal chemistry and drug design. Its structure combines a benzoic acid moiety, a sulfonamide linker, and a cyclopropyl group, each contributing to its unique physicochemical and spectroscopic properties. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is intended to assist researchers in the identification and characterization of this and structurally related molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 | br s | 1H | COOH |

| ~8.5 - 8.3 | m | 1H | Ar-H (ortho to COOH) |

| ~8.2 | s | 1H | Ar-H (ortho to SO₂NH) |

| ~8.0 | d | 1H | Ar-H (para to COOH) |

| ~7.7 | t | 1H | Ar-H (meta to both) |

| ~2.4 | m | 1H | CH (cyclopropyl) |

| ~0.7 | m | 2H | CH₂ (cyclopropyl) |

| ~0.5 | m | 2H | CH₂ (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (Carboxylic acid) |

| ~141.0 | Ar-C (ipso-SO₂NH) |

| ~133.0 | Ar-C (ipso-COOH) |

| ~132.5 | Ar-CH |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~125.0 | Ar-CH |

| ~29.0 | CH (cyclopropyl) |

| ~6.0 | CH₂ (cyclopropyl) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H (Carboxylic acid) | Stretching |

| ~3300 | N-H (Sulfonamide) | Stretching |

| ~3100 | C-H (Aromatic) | Stretching |

| ~3000 | C-H (Cyclopropyl) | Stretching |

| ~1700 | C=O (Carboxylic acid) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Stretching |

| ~1340, ~1160 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

| ~1300 | C-O (Carboxylic acid) | Stretching |

| ~900 | S-N (Sulfonamide) | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 241.04 | [M]⁺ (Molecular Ion) |

| 224.04 | [M-OH]⁺ |

| 196.04 | [M-COOH]⁺ |

| 176.03 | [M-SO₂NH]⁺ |

| 156.01 | [C₆H₄COOHSO₂]⁺ |

| 121.03 | [C₆H₅COOH]⁺ |

| 105.03 | [C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ |

| 41.04 | [C₃H₅]⁺ |

Detailed Spectral Interpretation

-

¹H NMR: The proton spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton above 13 ppm. The aromatic region will display four distinct signals corresponding to the protons on the meta-substituted benzene ring. The protons of the cyclopropyl group will appear in the upfield region, with the methine proton being more deshielded than the methylene protons.

-

¹³C NMR: The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid appearing around 166.5 ppm. The aromatic region will show six signals, two of which are quaternary carbons (ipso-carbons attached to the carboxyl and sulfamoyl groups). The cyclopropyl carbons will resonate at high field, with the methine carbon around 29.0 ppm and the methylene carbons around 6.0 ppm.

The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, spanning from 3300 to 2500 cm⁻¹. The N-H stretch of the sulfonamide is expected around 3300 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O group in the sulfonamide will be prominent around 1340 cm⁻¹ and 1160 cm⁻¹, respectively[1][2]. Aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.[3][4][5][6][7]

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 241. Key fragmentation pathways would likely involve the loss of the hydroxyl group from the carboxylic acid ([M-OH]⁺), loss of the entire carboxyl group ([M-COOH]⁺), and cleavage of the sulfonamide bond. Common fragments for sulfonamides include ions corresponding to [ArSO₂]⁺ and [Ar]⁺. For benzoic acids, characteristic fragments include [M-OH]⁺, [M-COOH]⁺, [C₆H₅CO]⁺ (m/z 105), and [C₆H₅]⁺ (m/z 77). The cyclopropyl group may be lost as a C₃H₅ radical.[8][9][10]

Experimental Protocols

As no experimental spectra are available, this section details the published synthesis protocol which can be used to obtain the compound for spectral analysis.

Synthesis of this compound:

This synthesis is adapted from a procedure found in the chemical literature.

-

Step 1: Reaction Setup

-

Dissolve cyclopropylamine (1 equivalent) and triethylamine (3 equivalents) in tetrahydrofuran (THF).

-

-

Step 2: Addition of Sulfonyl Chloride

-

Cool the solution to 0°C.

-

Add a solution of 3-(chlorosulfonyl)benzoic acid (1 equivalent) in THF dropwise to the cooled amine solution.

-

-

Step 3: Reaction

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

-

Step 4: Workup

-

Pour the reaction mixture into a saturated saline solution.

-

Adjust the pH to 3 using 1 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated saline.

-

-

Step 5: Isolation

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Biological Activity of 3-(cyclopropylsulfamoyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-(cyclopropylsulfamoyl)benzoic acid and its derivatives. While the biological profile of the parent compound, this compound, is not extensively documented, its chlorinated derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent and highly selective inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). This enzyme plays a critical role in purinergic signaling, which is implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer. This guide will delve into the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of these compounds.

Introduction to Purinergic Signaling and h-NTPDases

Purinergic signaling is a form of extracellular signaling mediated by purine nucleotides and nucleosides such as adenosine triphosphate (ATP) and adenosine. Nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Among the eight known human NTPDase isoforms, h-NTPDase1, -2, -3, and -8 are cell surface enzymes involved in diverse physiological and pathological functions. The aberrant activity of these enzymes has been linked to conditions such as thrombosis, diabetes, inflammation, and cancer.[1][2]

2-chloro-5-(N-cyclopropylsulfamoyl)benzoic Acid: A Selective h-NTPDase8 Inhibitor

Research into sulfamoyl-benzamide derivatives has led to the discovery of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid as a potent and selective inhibitor of h-NTPDase8.[1][2] This selectivity is crucial for developing targeted therapeutic agents with minimal off-target effects.

Quantitative Inhibitory Activity

The inhibitory potency of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid and its derivatives has been quantified against various h-NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity for h-NTPDase8.[1][2][3]

| Compound | Target | IC50 (µM) |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase1 | > 100 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase2 | > 100 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase3 | > 100 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | sub-micromolar |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | sub-micromolar |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

Signaling Pathway

The inhibition of h-NTPDase8 by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid modulates purinergic signaling by preventing the hydrolysis of extracellular ATP and ADP. This leads to an accumulation of these nucleotides and subsequent activation of P2 purinergic receptors, influencing downstream cellular responses.

Experimental Protocols

Synthesis of 3-(N-cyclopropylsulfamoyl)benzoic acid

A common synthetic route to 3-(N-cyclopropylsulfamoyl)benzoic acid is outlined below.[4]

Materials:

-

3-Carboxybenzenesulfonyl chloride

-

Cyclopropylamine

-

Triethylamine

-

Tetrahydrofuran (THF)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated saline solution

Procedure:

-

Dissolve cyclopropylamine and triethylamine in THF.

-

To this solution, add a THF solution of 3-(chlorosulfonyl)benzoic acid dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into saturated saline and acidify to pH 3 with 1 N HCl.

-

Extract the mixture with ethyl acetate.

-

Wash the organic phase with saturated saline and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the product.

In Vitro h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against NTPDases.[3][5]

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The malachite green reagent forms a colored complex with the free phosphate, which can be quantified spectrophotometrically.

Materials:

-

Recombinant human NTPDase enzymes (e.g., h-NTPDase8)

-

Test compound (e.g., 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4)

-

5 mM CaCl₂

-

ATP (substrate)

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and CaCl₂.

-

Add the recombinant h-NTPDase enzyme to the mixture.

-

Add varying concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells of the 96-well plate.

-

Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding the malachite green reagent.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of potent and selective enzyme inhibitors. Specifically, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid has been established as a highly selective inhibitor of h-NTPDase8, a promising therapeutic target for a range of diseases. Future research may focus on further structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this class of compounds. Additionally, in vivo studies are warranted to evaluate the therapeutic potential of these inhibitors in relevant disease models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important class of molecules.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 3-(N-CyclopropylsulfaMoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Potential Therapeutic Applications of Benzoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational scaffold in medicinal chemistry, leading to a vast array of therapeutic agents.[1][2] The versatility of the benzoic acid ring allows for substitutions that modulate its electronic, steric, and lipophilic properties, resulting in a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the therapeutic applications of benzoic acid analogs across key areas, including oncology, inflammation, infectious diseases, and neurology. It summarizes quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Benzoic Acid Scaffold in Drug Design

The benzoic acid moiety is a prevalent structural motif in numerous biologically active compounds.[2][3] The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently engaging in interactions with the active sites of enzymes and receptors.[2] The therapeutic efficacy of these analogs is profoundly influenced by the nature and positioning of substituents on the aromatic ring.[2] This guide explores the structure-activity relationships and mechanisms of action that underpin the diverse therapeutic potential of this important class of molecules.

Anticancer Applications

Benzoic acid derivatives have emerged as a significant class of compounds in oncology, demonstrating the ability to retard cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent anticancer mechanism for certain benzoic acid analogs is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is often linked to cancer.[4] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

One notable example is 3,4-dihydroxybenzoic acid (DHBA), which has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition.[4] This inhibition triggers the induction of Reactive Oxygen Species (ROS) and caspase-3-mediated apoptosis.[4] Furthermore, DHBA can arrest the cell cycle at the G2/M phase.[4]

Logical Flow: From HDAC Inhibition to Apoptosis

Caption: Mechanism of HDAC inhibition by benzoic acid analogs leading to apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of benzoic acid derivatives has been quantified in various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.

| Compound/Analog | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon) | HDAC Inhibition | ~50-60% growth inhibition | [4] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | HDAC Inhibition | 17.84 | [5][6] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | Apoptosis Induction | 15.6 | [5][6] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | Apoptosis Induction | 18.7 | [5][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 0.5 x 10⁴ cells per well in 100 µL of appropriate growth medium (e.g., DMEM with 10% FBS).[4]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoic acid analogs in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 24-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory and Analgesic Applications

A significant class of benzoic acid derivatives, the salicylates, are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory benzoic acid analogs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][7] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7] By blocking the COX pathway, these compounds reduce the production of pro-inflammatory prostaglandins.

Signaling Pathway: COX Inhibition

Caption: Inhibition of prostaglandin synthesis by salicylate-based benzoic acid analogs.

Quantitative Data: COX Inhibition by Salicylate Derivatives

| Compound | Target | IC50 (µM) | Therapeutic Use |

| Aspirin (Acetylsalicylic Acid) | COX-1, COX-2 | ~150 (COX-1), ~300 (COX-2) | Analgesic, anti-inflammatory, antiplatelet |

| Diflunisal | COX-1, COX-2 | ~50 (COX-1), ~100 (COX-2) | Mild to moderate pain, arthritis |

| Mesalamine (5-aminosalicylic acid) | COX, LOX, NF-κB | - | Inflammatory bowel disease |

Table data sourced from BenchChem review.[1]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the COX inhibitory activity of test compounds.

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound (benzoic acid analog) at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction.

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Antimicrobial Applications

Benzoic acid and its derivatives are widely used as antimicrobial agents, particularly as food preservatives, due to their broad spectrum of activity against bacteria and fungi.[8][9]

Mechanism of Action

The antimicrobial action of benzoic acid is primarily attributed to its ability to disrupt the pH homeostasis of microbial cells.[8][9] In its undissociated form, benzoic acid can pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) and acidifying the cell's interior.[9] This disruption of the internal pH interferes with essential metabolic processes and inhibits cell growth.[9][10] The type, number, and position of substituents on the benzoic ring significantly influence the antimicrobial efficacy.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antibacterial Activity against E. coli

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Substituent(s) | MIC (mg/mL) against E. coli | Reference |

| Benzoic Acid | None | 1 | [8] |

| 2-hydroxybenzoic acid | 2-OH | 1 | [8] |

| 3-hydroxybenzoic acid | 3-OH | 2 | [8] |

| 4-hydroxybenzoic acid | 4-OH | 2 | [8] |

| 3,4-dihydroxybenzoic acid | 3,4-diOH | 2.6 | [8] |

| 3,4,5-trihydroxybenzoic acid | 3,4,5-triOH | 4 | [8] |

Experimental Protocol: Tube Dilution Method for MIC Determination

-

Media Preparation: Prepare a suitable liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[11]

-

Compound Dilution: Create a two-fold serial dilution of the test compounds in the broth within a series of test tubes.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add a defined volume of the microbial inoculum to each tube containing the diluted compound, as well as to a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

-

Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: After incubation, examine the tubes for visible signs of growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Applications

Recent research has highlighted the potential of benzoic acid derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's.[12][13]

Mechanism of Action: Enzyme Inhibition in Neurodegeneration

One promising target is the striatal-enriched protein tyrosine phosphatase (STEP), a central nervous system-specific enzyme.[12] Overactivation of STEP is implicated in neurodegenerative processes. Certain benzoic acid analogs have been identified as STEP inhibitors.[12] By inhibiting STEP, these compounds can protect neurons from oxidative stress-induced cell death, reduce ROS accumulation, and inhibit apoptosis by modulating the expression of BCL-2 and BAX proteins.[12] Another target is Acetylcholinesterase (AChE), and some benzoic acid-derived nitrones have shown potent and selective AChE inhibitory activity.[14][15]

Quantitative Data: Cholinesterase Inhibition

| Compound | Target | IC50 (µM) | Ki (µM) | Reference |

| Nitrone Compound 33 (tert-butyl derivative) | Acetylcholinesterase (AChE) | 8.3 ± 0.3 | 5.2 | [14][15] |

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Oxidative Stress)

-

Cell Culture: Culture neuronal cells (e.g., HT22 cells) in appropriate medium.

-

Compound Pre-treatment: Treat the cells with various concentrations of the neuroprotective benzoic acid analog for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of glutamate to induce oxidative cell death.

-

Co-incubation: Continue to incubate the cells in the presence of both the test compound and glutamate for 24 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay (as described in section 2.3) or by measuring lactate dehydrogenase (LDH) release into the medium.

-

ROS Measurement: Quantify the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Apoptosis Analysis: Evaluate markers of apoptosis, such as the expression levels of BCL-2 (anti-apoptotic) and BAX (pro-apoptotic) proteins, using techniques like Western blotting or immunofluorescence.[12]

Conclusion and Future Directions

The benzoic acid scaffold remains a highly valuable and versatile starting point in the design of novel therapeutics.[3][16] Its derivatives have demonstrated significant potential across a wide range of applications, from anticancer and anti-inflammatory agents to antimicrobial and neuroprotective compounds.[13][17] The structure-activity relationship studies consistently show that the pharmacological profile of these analogs can be finely tuned through strategic modification of the benzene ring.[2]

Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for their respective biological targets.[3][16] The development of prodrug strategies, such as using benzoic acid esters to improve cell permeability, also represents a promising avenue for enhancing therapeutic efficacy, particularly in challenging areas like tuberculosis treatment.[18] As our understanding of the molecular pathways underlying various diseases deepens, the rational design of next-generation benzoic acid analogs will continue to be a cornerstone of modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 12. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents [iris.unicz.it]

- 16. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 17. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 18. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Sulfamoyl-Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfamoyl-benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. Their unique structural features allow them to interact with a variety of biological targets, leading to their investigation and development as therapeutic agents for a range of diseases, including cancer, glaucoma, viral infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the core mechanisms of action of sulfamoyl-benzamide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Carbonic Anhydrase Inhibition: A Primary Mechanism

A predominant and extensively studied mechanism of action for sulfamoyl-benzamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By targeting various CA isoforms, these derivatives have shown therapeutic potential in diverse pathological conditions.

Role in Glaucoma

Certain isoforms of carbonic anhydrase, particularly CA II and IV, are involved in the secretion of aqueous humor in the eye. Inhibition of these enzymes by sulfamoyl-benzamide derivatives leads to a reduction in intraocular pressure, making them effective topical anti-glaucoma agents.[3]

Anticancer Applications

Tumor-associated CA isoforms, such as CA IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. Sulfamoyl-benzamide derivatives that selectively inhibit these isoforms are being investigated as anticancer agents.[1][4][5] Some derivatives have demonstrated potent inhibitory activity against CA IX and have shown to induce apoptosis in cancer cells.[5]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Benzamide-4-Sulfonamides | hCA I | 5.3–334 nM (Kᵢ) | [1] |

| hCA II, VII, IX | Low nanomolar to subnanomolar (Kᵢ) | [1] | |

| N-(3-sulfamoylphenyl)propanamide/benzamide derivatives | hCA I | 0.22 ± 0.01 µM (Kᵢ) for compound P4 | [6] |

| hCA II | 0.33 ± 0.05 µM (Kᵢ) for compound P4 | [6] | |

| Thiazol-4-one-benzenesulfonamides | CA IX | 10.93–25.06 nM (IC₅₀) | [5] |

| CA II | 1.55–3.92 μM (IC₅₀) | [5] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the CA inhibitory activity of sulfamoyl-benzamide derivatives is a stopped-flow CO₂ hydration assay.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

-

Sulfamoyl-benzamide derivative compounds

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

The enzyme and inhibitor are pre-incubated in the buffer solution.

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

-

The catalytic reaction (hydration of CO₂) causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

-

The initial rates of reaction are recorded at various inhibitor concentrations.

-

The IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

Workflow for determining carbonic anhydrase inhibition.

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Another important mechanism of action for sulfamoyl-benzamide derivatives is the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[7][8] These enzymes are involved in the regulation of extracellular nucleotide and nucleoside levels, which play crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[7][9]

Quantitative Data: Inhibition of h-NTPDase Isoforms

| Compound | Target Isoform | IC₅₀ (µM) | Reference |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 | [7][8] |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 | [8] |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 | [8] |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 | [8] |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | [7][8] |

| h-NTPDase3 | 0.72 ± 0.11 | [7][8] |

Experimental Protocol: h-NTPDase Inhibition Assay

The inhibitory potential of sulfamoyl-benzamide derivatives against h-NTPDase isoforms can be assessed using a malachite green-based colorimetric assay to measure the release of inorganic phosphate from the hydrolysis of ATP.[8]

Materials:

-

Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

-

Sulfamoyl-benzamide derivative compounds

-

ATP (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4)

-

Malachite green reagent

Procedure:

-

The enzyme is incubated with various concentrations of the inhibitor in the assay buffer in a 96-well plate.

-

The reaction is initiated by adding ATP to the wells.

-

The plate is incubated at room temperature to allow for enzymatic activity.

-

The reaction is stopped by adding the malachite green reagent.

-

The absorbance is measured at a specific wavelength (e.g., 620-650 nm) to quantify the amount of inorganic phosphate produced.

-

The percentage of inhibition is calculated, and IC₅₀ values are determined by non-linear regression analysis.[8]

Modulation of Hepatitis B Virus (HBV) Capsid Assembly

Sulfamoyl-benzamide derivatives have emerged as a novel class of antiviral agents that act as capsid assembly modulators (CAMs) to inhibit the replication of the Hepatitis B virus (HBV).[10][11] These compounds disrupt the normal assembly of the viral capsid, a crucial step in the HBV life cycle.[11][12]

Quantitative Data: Anti-HBV Activity

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Phenylboronic acid-bearing compound 7b | 0.83 ± 0.33 | 19.4 ± 5.0 | [10] |

| NVR 3-778 (Reference CAM) | 0.73 ± 0.20 | 23.4 ± 7.0 | [10] |

Experimental Protocol: HBV Capsid Assembly Assay

The effect of sulfamoyl-benzamide derivatives on HBV capsid formation can be evaluated using a cell-based assay followed by visualization through electron microscopy.[13]

Materials:

-

Human hepatoma cell line supporting HBV replication (e.g., HepG2.2.15)

-

Sulfamoyl-benzamide derivative compounds

-

Cell culture reagents

-

Reagents for cell lysis and protein extraction

-

Antibodies specific for HBV core protein

-

Transmission electron microscope

Procedure:

-

HBV-replicating cells are treated with various concentrations of the sulfamoyl-benzamide derivatives.

-

After a defined incubation period, the cells are harvested and lysed.

-

The cell lysates are subjected to native agarose gel electrophoresis to separate intact capsids.

-

The separated proteins are transferred to a membrane and probed with an anti-HBV core antibody to detect capsid particles.

-

For direct visualization, cell lysates can be subjected to immunoprecipitation with an anti-HBV core antibody, and the resulting complexes are examined by negative-stain electron microscopy to observe the morphology of the assembled capsids (or their disruption).[13]

Anticancer Mechanisms Beyond Carbonic Anhydrase Inhibition

In addition to their role as CA inhibitors, sulfamoyl-benzamide derivatives exhibit anticancer activity through various other mechanisms.

Inhibition of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and migration. Certain N-substituted sulfamoyl-benzamide derivatives have been identified as potent inhibitors of the IL-6/STAT3 signaling pathway.[14] They achieve this by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation.[14]

Inhibition of the STAT3 signaling pathway.

Tubulin Polymerization Inhibition

Some sulfamoyl-salicylamide derivatives have been shown to arrest the cell cycle by preventing tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[8]

Quantitative Data: Anticancer Activity

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-substituted Sulfamoylbenzamide (B12) | MDA-MB-231 (Breast) | 0.61 - 1.11 | [14] |

| HCT-116 (Colon) | 0.61 - 1.11 | [14] | |

| SW480 (Colon) | 0.61 - 1.11 | [14] | |

| Thiazol-4-one-benzenesulfonamides (4e) | MDA-MB-231 (Breast) | 3.58 | [5] |

| MCF-7 (Breast) | 4.58 | [5] | |

| Thiazol-4-one-benzenesulfonamides (4g) | MDA-MB-231 (Breast) | 5.54 | [5] |

| MCF-7 (Breast) | 2.55 | [5] |

Experimental Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, K-562, HeLa) and a normal cell line (e.g., BHK-21) for selectivity assessment.[15]

-

Sulfamoyl-benzamide derivative compounds

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the sulfamoyl-benzamide derivatives for a specified period (e.g., 48 or 72 hours).

-

After treatment, the medium is replaced with fresh medium containing MTT.

-

The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Other Reported Mechanisms

The versatility of the sulfamoyl-benzamide scaffold has led to the exploration of its activity against other biological targets:

-

Voltage-Gated Sodium Channel (Nav1.7) Modulation: Some derivatives have been investigated as modulators of Nav1.7, a target for the treatment of chronic pain.[16]

-

Cannabinoid Receptor Modulation: There is evidence suggesting that certain sulfamoyl-benzamide compounds may act as agonists or modulators of cannabinoid receptors, with potential applications in pain, inflammation, and neurological disorders.[17]

-

Antibacterial and Antifungal Activity: The sulfamoyl-benzamide core has been incorporated into molecules with demonstrated antibacterial and antifungal properties.[18]

Conclusion

Sulfamoyl-benzamide derivatives exhibit a remarkable diversity of mechanisms of action, making them a highly promising scaffold in drug discovery and development. Their ability to potently and often selectively inhibit key enzymes such as carbonic anhydrases and h-NTPDases, modulate viral capsid assembly, and interfere with critical cancer signaling pathways underscores their therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this versatile class of compounds. Future research will likely continue to uncover new biological targets and therapeutic applications for sulfamoyl-benzamide derivatives.

References

- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use - Google Patents [patents.google.com]

- 18. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-(Cyclopropylsulfamoyl)benzoic Acid: A Technical Guide to Analogs and Derivatives

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery and development, the structural motif of 3-(cyclopropylsulfamoyl)benzoic acid has emerged as a versatile scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known analogs and derivatives of this core structure, offering valuable insights for researchers, scientists, and drug development professionals. This whitepaper details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, presenting key data in a structured format to facilitate comparison and further investigation.

Introduction

This compound is a synthetically accessible small molecule that has garnered significant interest in medicinal chemistry. Its unique combination of a benzoic acid, a sulfonamide linker, and a cyclopropyl group provides a foundation for a diverse range of chemical modifications. These modifications allow for the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with potential applications in various therapeutic areas, including oncology, inflammation, and metabolic diseases. This guide will explore the key structural variations and their impact on biological targets.

Synthetic Strategies

The synthesis of this compound and its derivatives typically follows a convergent and modular approach. The core scaffold is generally constructed through the reaction of a suitably substituted sulfonyl chloride with cyclopropylamine, followed by modifications of the benzoic acid moiety or the aromatic ring.

General Synthesis of the this compound Core

A common synthetic route to the parent compound, this compound, involves the reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran.[1]

Experimental Protocol: Synthesis of 3-(N-Cyclopropylsulfamoyl)benzoic Acid [1]

-

Materials: 3-(Chlorosulfonyl)benzoic acid, cyclopropylamine, triethylamine, tetrahydrofuran, 1 N hydrochloric acid, ethyl acetate, saturated saline solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve cyclopropylamine (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran.

-

To this solution, add a solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in tetrahydrofuran dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated saline solution.

-

Adjust the pH to 3 with 1 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

-

This fundamental reaction serves as a starting point for the synthesis of a multitude of analogs with substitutions on the benzene ring.

Structure-Activity Relationships and Biological Activity

Systematic structural modifications of the this compound scaffold have led to the discovery of compounds with potent and selective biological activities. The following sections and tables summarize the key findings in this area.

Analogs as Lysophosphatidic Acid Receptor 2 (LPA2) Agonists

A notable class of derivatives of the isomeric 2-(sulfamoyl)benzoic acid has been investigated as agonists of the LPA2 receptor, a G protein-coupled receptor involved in cell survival and mucosal protection. Structure-activity relationship studies have revealed that modifications to the "head group" (benzoic acid), the "linker," and the "tail group" (appended to the sulfamoyl nitrogen) significantly impact potency and selectivity.

| Compound ID | Structure | Target | Activity (EC50, nM) |

| 11c | 5-Fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | LPA2 | 0.15 ± 0.02 |

| 11d | 5-Chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | LPA2 | 0.00506 ± 0.00373 |

| 8c | 5-Bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | LPA2 | 60.90 ± 9.39 |

Table 1: Biological activity of sulfamoyl benzoic acid analogues as LPA2 receptor agonists.

The data clearly indicate that halogen substitution at the 5-position of the benzoic acid ring has a profound effect on agonist activity, with the chloro-substituted analog 11d exhibiting picomolar potency.